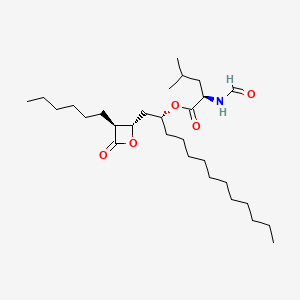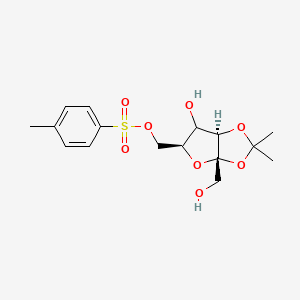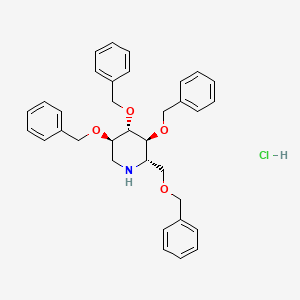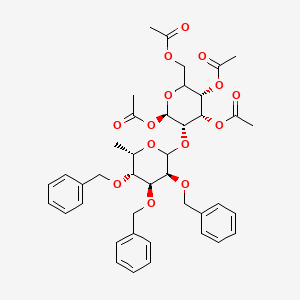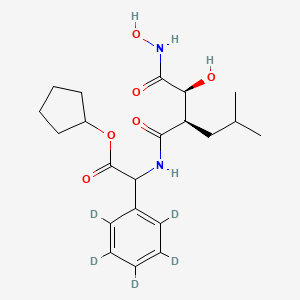
3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 (3’,5’-Bis-TBDMS-d3) is a modified nucleoside analog that has been extensively used in the scientific research of DNA and RNA. It is a modified thymidine derivative with a tert-butyldimethylsilyl (TBDMS) group attached to the 3’ and 5’ positions of the sugar moiety. This analog has been used in a variety of applications, including the synthesis of oligonucleotides, the study of DNA and RNA structure and function, and the study of enzymatic mechanisms.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 can be achieved through a multi-step process starting from commercially available starting materials.
Starting Materials
Thymidine-d3, tert-butyldimethylsilyl chloride, Triethylamine, Methanol, Dichloromethane, Diisopropylethylamine, Acetic anhydride, Sodium bicarbonate
Reaction
The first step involves the protection of the 5'-hydroxyl group of thymidine-d3 using tert-butyldimethylsilyl chloride and triethylamine in methanol to form 5'-O-(tert-butyldimethylsilyl)thymidine-d3., The second step involves the protection of the 3'-hydroxyl group of 5'-O-(tert-butyldimethylsilyl)thymidine-d3 using tert-butyldimethylsilyl chloride and diisopropylethylamine in dichloromethane to form 3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3., The third step involves the removal of the tert-butyldimethylsilyl protecting groups using acetic anhydride and sodium bicarbonate in methanol to obtain 3',5'-Bis-O-(hydroxymethyl)thymidine-d3.
Aplicaciones Científicas De Investigación
3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3 is widely used in the scientific research of DNA and RNA. It has been used to study the structure and function of DNA and RNA, as well as the mechanisms of enzymatic reactions. It has also been used in the synthesis of oligonucleotides, which are used in a variety of applications, including gene cloning, gene expression, and gene regulation. Additionally, 3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3 has been used to study the effects of single-stranded nucleic acids on protein-DNA interactions and to study the effects of DNA modifications on gene expression.
Mecanismo De Acción
3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3 functions as a modified nucleoside analog. It is a thymidine derivative with a 3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 group attached to the 3’ and 5’ positions of the sugar moiety. This modification prevents the nucleoside from being cleaved by nucleases, thus allowing it to remain in the DNA or RNA strand and act as a substrate for enzymatic reactions.
Efectos Bioquímicos Y Fisiológicos
3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3 has been shown to be non-toxic and non-immunogenic in animal studies. It is also highly resistant to nucleases, thus allowing it to remain in the DNA or RNA strand and act as a substrate for enzymatic reactions. Additionally, 3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3 has been shown to be stable in the presence of a variety of chemicals, including acids, bases, and organic solvents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3 is its ability to remain in the DNA or RNA strand and act as a substrate for enzymatic reactions. This makes it an ideal substrate for a variety of laboratory experiments, including the study of DNA and RNA structure and function, the study of enzymatic mechanisms, and the synthesis of oligonucleotides. Additionally, 3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3 is non-toxic and non-immunogenic, making it safe to use in laboratory experiments.
The main limitation of 3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3 is its relatively low solubility in aqueous solutions. This can make it difficult to work with in some laboratory experiments. Additionally, 3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3 is not as stable as other modified nucleoside analogs, making it more susceptible to degradation in some laboratory conditions.
Direcciones Futuras
The use of 3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3 in scientific research is expected to continue to grow in the future. Possible future directions include the development of new methods for the synthesis of 3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3, the development of new applications for 3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3, and the development of new methods for the detection of 3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d
Propiedades
Número CAS |
1280736-10-8 |
|---|---|
Nombre del producto |
3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 |
Fórmula molecular |
C₂₂H₃₉D₃N₂O₅Si₂ |
Peso molecular |
473.77 |
Sinónimos |
3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-d3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



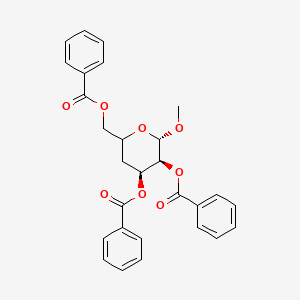
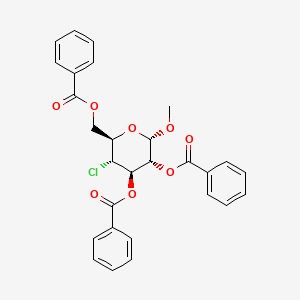
![2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide](/img/structure/B1141115.png)
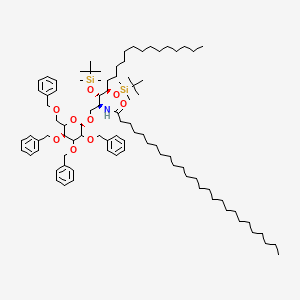
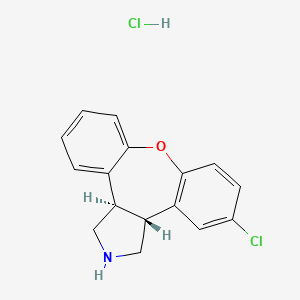
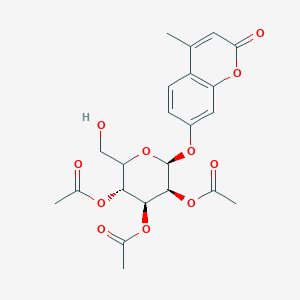
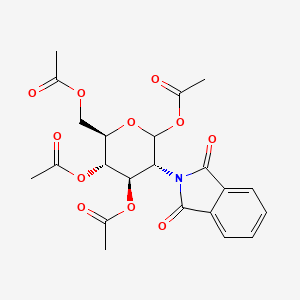
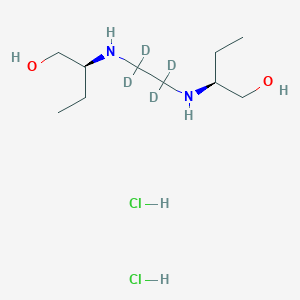
![5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1141125.png)
